(1S)-(-)-Camphorsulfonylimine

Overview

Description

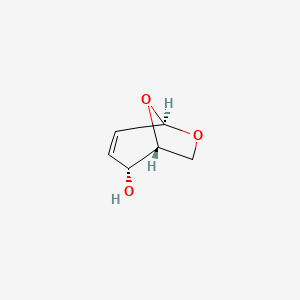

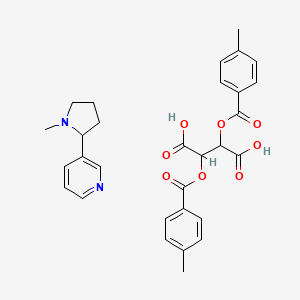

(1S)-(-)-Camphorsulfonylimine, also known as CSL, is a highly versatile organic compound that has been used in a wide range of scientific research applications. CSL is a chiral compound that is produced by the reaction of camphor and sulfuric acid, and it has been used as a starting material for the synthesis of a variety of compounds. CSL has been used in the synthesis of drugs, pesticides, and other compounds for a wide range of applications. In addition, CSL has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Imine linkages, such as those in (1S)-(-)-(10-Camphorsulfonyl)imine, are popular in the formation of polyfunctional two-dimensional (2D) COFs . These linkages contribute to the structural and functional diversity of COFs, which are porous crystalline polymers formed from covalent bonds between precisely assembled organic units . The properties and potential applications of these materials are derived from imine bonds via covalent and noncovalent bonding .

Ion Sensing

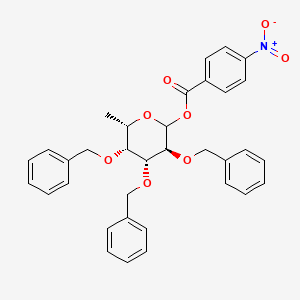

The imine-linked conjugated COF (IC-COF), synthesized through a water-based synthesis reaction involving (1S)-(-)-(10-Camphorsulfonyl)imine, has shown excellent ion-sensing potential . Specifically, it has been used to create a luminescence sensor with excellent selectivity to phosphate ions (PO4 3−) with a detection limit of 0.61 μM .

Mechanism of Action

Target of Action

As an imine, it is known to interact with various biological molecules, particularly proteins and enzymes, through the formation and exchange of imine bonds .

Mode of Action

(1S)-(-)-(10-Camphorsulfonyl)imine, being an imine, forms through the addition of a primary amine to an aldehyde or ketone, kicking out a molecule of water (H2O) in the process . This reaction is reversible, allowing for dynamic interactions with its targets . The presence of polar groups near the reactive imine species can greatly enhance the imine exchange .

properties

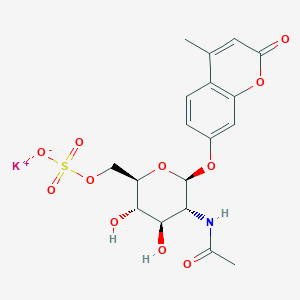

IUPAC Name |

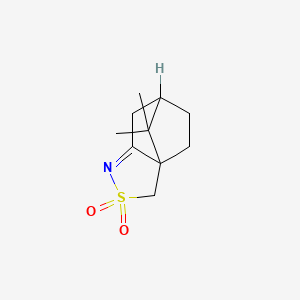

10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOEBNYVSWBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-(-)-(10-Camphorsulfonyl)imine | |

CAS RN |

107869-45-4, 60886-80-8 | |

| Record name | (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-10-Camphorsulfonimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.